Beauveriolide I -

Beauveriolide I

Catalog Number: EVT-3162859
CAS Number:
Molecular Formula: C27H41N3O5
Molecular Weight: 487.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beauveriolide I is a 13-membered cyclic depsipeptide, a type of molecule that contains both amide and ester bonds within its ring structure. [, , , ] It was first isolated from the culture broth of the fungus Beauveria sp. FO-6979. [, ] Beauveriolide I is characterized by the presence of three amino acids - L-phenylalanine, L-alanine, and D-leucine - and a 3-hydroxy-4-methyloctanoic acid moiety. [, ] These components are linked together in a specific sequence to form the cyclic structure.

Beauveriolide I has gained significant attention in scientific research due to its potent biological activities, particularly its ability to inhibit lipid droplet accumulation in macrophages, a key process in the development of atherosclerosis. [, ] This property makes it a promising candidate for further investigation as a potential therapeutic agent for cardiovascular diseases.

Synthesis Analysis

The total synthesis of Beauveriolide I has been achieved, enabling researchers to access sufficient quantities of the compound for further studies. [, , ] While specific details of the synthetic procedures vary across publications, the synthesis typically involves the following key steps:

  • Preparation of the 3-hydroxy-4-methyloctanoic acid: This crucial building block, containing two adjacent chiral centers, is often synthesized starting from readily available chiral starting materials. []
  • Coupling of amino acids and the fatty acid moiety: Standard peptide coupling reagents and protecting group strategies are employed to assemble the linear precursor of Beauveriolide I. []
  • Macrolactamization: The linear depsipeptide is cyclized to form the 13-membered ring, typically using high-dilution conditions and specialized coupling reagents to promote intramolecular cyclization over intermolecular reactions. [, ]
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR spectra provide detailed information about the connectivity and environment of atoms within the molecule. [, ]
  • Mass spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the molecule, providing further structural confirmation. [, ]
  • Infrared (IR) spectroscopy: IR spectroscopy reveals information about the functional groups present in the molecule, such as the characteristic stretching vibrations of carbonyl groups in amides and esters. []
  • 3D electron diffraction: This powerful technique, applied to a Beauveriolide I crystal, enabled the determination of its three-dimensional structure and confirmed its absolute configuration. []
Mechanism of Action

Beauveriolide I exhibits its primary biological activity by inhibiting acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the synthesis of cholesteryl esters (CE). [, ] CEs are the main form of cholesterol storage within cells and contribute significantly to the formation of lipid droplets, which are implicated in atherosclerosis.

By inhibiting ACAT, Beauveriolide I reduces CE synthesis, leading to decreased lipid droplet formation in macrophages. [, , ] This mechanism of action underscores its potential as an anti-atherosclerotic agent.

Applications
  • Anti-atherosclerotic Agent: Its potent ability to inhibit ACAT, thereby reducing lipid droplet accumulation in macrophages, makes it a promising candidate for developing new therapies for atherosclerosis. [, ] Studies in mouse models have shown that Beauveriolide I effectively reduces atherosclerotic lesions in both low-density lipoprotein receptor and apolipoprotein E knockout mice, without causing significant side effects like diarrhea or adrenal toxicity. []
  • Anti-aging Compound: Research suggests that Beauveriolide I might possess anti-aging properties. A study using budding yeast as a model organism demonstrated that the compound could significantly extend the chronological lifespan of yeast cells. [] This finding warrants further investigation into its potential as an anti-aging agent in higher organisms.
  • Alzheimer's Disease Research: A recent study revealed that Beauveriolide I could lower the secretion of β-amyloid (Aβ) peptides from cells expressing human amyloid precursor protein. [] Aβ aggregation into senile plaques is a hallmark of Alzheimer's disease. The ability of Beauveriolide I to decrease Aβ secretion suggests its potential as a starting point for developing new therapeutic strategies for Alzheimer's disease.
Future Directions
  • Detailed Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies involving the synthesis and biological evaluation of a diverse array of Beauveriolide I analogs are crucial for optimizing its potency, selectivity towards ACAT isoforms, and pharmacological properties. [, ]

Properties

Product Name

Beauveriolide I

IUPAC Name

(3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone

Molecular Formula

C27H41N3O5

Molecular Weight

487.6 g/mol

InChI

InChI=1S/C27H41N3O5/c1-6-7-11-18(4)23-16-24(31)29-21(15-20-12-9-8-10-13-20)26(33)28-19(5)25(32)30-22(14-17(2)3)27(34)35-23/h8-10,12-13,17-19,21-23H,6-7,11,14-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t18-,19-,21-,22+,23-/m0/s1

InChI Key

ZKSLFHXTWGEITF-JIORRVSTSA-N

SMILES

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2

Canonical SMILES

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2

Isomeric SMILES

CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.